N-cycloheptylmethanesulfonamide
Overview
Description
N-cycloheptylmethanesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group this compound has a unique structure where a cycloheptyl group is attached to the nitrogen atom of the methanesulfonamide moiety
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which n-cycloheptylmethanesulfonamide belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including this compound, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This enzyme is crucial for the production of tetrahydrofolic acid, a compound necessary for the synthesis of nucleic acids in bacteria. By inhibiting this enzyme, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, this compound prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of tetrahydrofolic acid.
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, this compound prevents the production of nucleic acids necessary for bacterial proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cycloheptylmethanesulfonamide can be synthesized through the reaction of cycloheptylamine with methanesulfonyl chloride. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cycloheptylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Acid-Base Reactions: The sulfonamide group can be deprotonated under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an N-alkylated sulfonamide.
Scientific Research Applications
N-cycloheptylmethanesulfonamide has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonamide compounds on biological systems.
Industrial Applications: The compound can be used in the production of polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Lacks the cycloheptyl group, making it less hydrophobic.
N-cyclohexylmethanesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-phenylmethanesulfonamide: Contains a phenyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptylmethanesulfonamide is unique due to the presence of the cycloheptyl group, which can influence its hydrophobicity and steric properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-cycloheptylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMBBYSSLFZPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303425 | |
Record name | N-Cycloheptylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330467-47-5 | |
Record name | N-Cycloheptylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330467-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cycloheptylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.